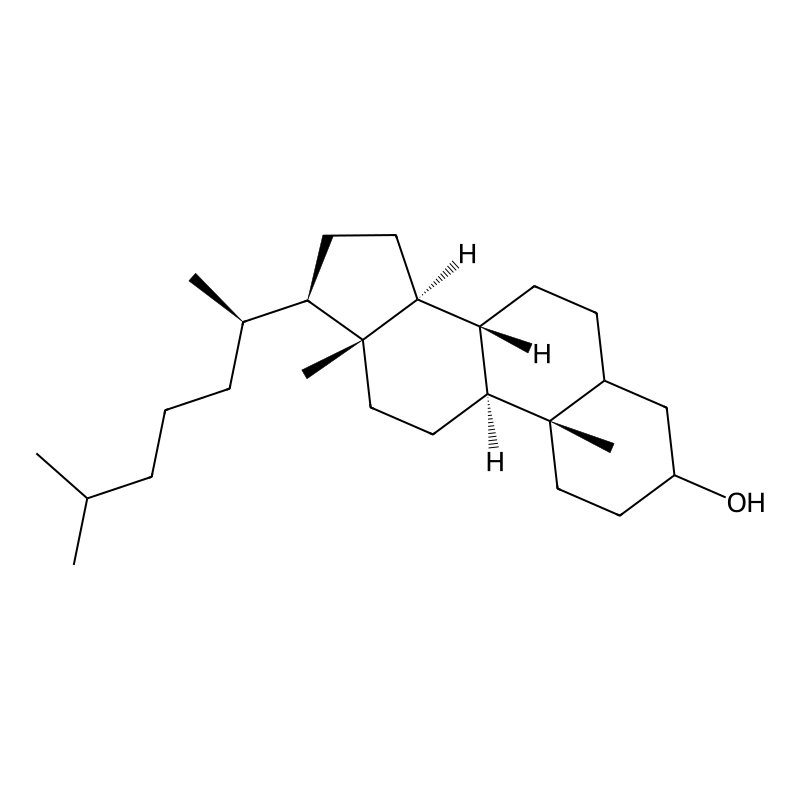

Cholestan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cholestan-3-ol, also known as 3β-hydroxycholestane, is a steroid compound belonging to the class of organic molecules known as cholesterols and derivatives. Its molecular formula is C27H48O, and it has a molecular weight of approximately 388.68 g/mol . Cholestan-3-ol is characterized by a hydroxyl group (-OH) at the C-3 position of the cholestane backbone, which is a saturated tetracyclic structure derived from cholesterol. This compound is significant in both biological systems and geological studies, primarily due to its role as a biomarker in sedimentary environments .

Cholestan-3-ol undergoes various chemical transformations typical of steroid compounds. Key reactions include:

- Isomerization: Cholestan-3-ol can be converted into other stereoisomers through isomerization reactions, particularly involving the hydroxyl group at the C-3 position. For example, the conversion between 3α and 3β forms can occur under specific conditions .

- Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form ketones or aldehydes. Conversely, it can be reduced to yield other derivatives such as cholestanol (5α-cholestan-3β-ol) by reducing the double bond in the steroid nucleus .

- Thermal Decomposition: At elevated temperatures, cholestan-3-ol may undergo thermal degradation, leading to the loss of functional groups and alterations in its structure .

Cholestan-3-ol's biological activity is primarily linked to its structural similarity to cholesterol, which plays critical roles in cellular membrane integrity and signaling pathways. Although specific physiological effects of cholestan-3-ol are not extensively documented, its derivatives have been implicated in various biological processes:

- Cell Membrane Composition: As a cholesterol derivative, cholestan-3-ol may influence membrane fluidity and permeability.

- Metabolic Pathways: It is involved in metabolic pathways related to sterol metabolism, potentially affecting lipid metabolism and homeostasis.

Cholestan-3-ol can be synthesized through several methods:

- Chemical Synthesis: It can be synthesized from cholesterol through selective reduction or oxidation reactions. For instance, the reduction of cholesterol at specific positions can yield cholestan-3-ol.

- Biological Synthesis: Certain microorganisms are capable of converting cholesterol into cholestan derivatives through enzymatic processes. This biological transformation often occurs in anaerobic conditions .

- Isomerization Techniques: Specific isomerization techniques can convert readily available sterols into cholestan-3-ol derivatives by altering the stereochemistry at the C-3 position .

Cholestan-3-ol has several applications across different fields:

- Biomarker Studies: It serves as a biomarker for studying ancient sedimentary environments and understanding diagenetic processes related to organic matter preservation .

- Pharmaceutical Research: Its structural properties make it a candidate for research into new therapeutic agents targeting cholesterol-related disorders.

- Nutritional Studies: Cholestan derivatives are often examined for their roles in dietary cholesterol metabolism and cardiovascular health.

Cholestan-3-ol shares structural similarities with various other steroid compounds, each having unique properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cholesterol | C27H46O | Precursor for steroid hormones; unsaturated |

| Cholestanol | C27H48O | Saturated derivative of cholesterol; similar structure |

| Ergosterol | C28H44O | Fungal sterol; plays a role in cell membrane integrity |

| Sitosterol | C29H50O | Plant sterol; similar function to cholesterol |

Cholestan-3-ol is unique due to its specific hydroxylation pattern at the C-3 position, distinguishing it from other sterols that may have different functional groups or saturation levels. This unique configuration influences its biological activity and stability compared to its analogs .